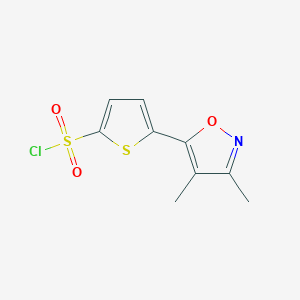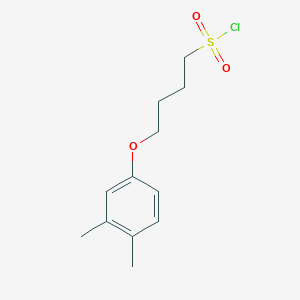
5-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophen-2-sulfonylchlorid
Übersicht
Beschreibung
5-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO3S2 and its molecular weight is 277.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten von Oxazolderivaten
Oxazolderivate, wie das hier betrachtete, haben sich als vielversprechend erwiesen, um ein breites Spektrum an biologischen Aktivitäten zu entfalten . Sie wurden bei der Synthese neuer chemischer Entitäten in der pharmazeutischen Chemie eingesetzt . Oxazolderivate haben biologische Aktivitäten wie antimikrobielle, krebshemmende, antituberkulose, entzündungshemmende, antidiabetische, anti-obesity und antioxidative Eigenschaften gezeigt .
Therapeutische Bedeutung von synthetischem Thiophen
Thiophen und seine substituierten Derivate sind eine sehr wichtige Klasse von heterocyclischen Verbindungen, die interessante Anwendungen im Bereich der pharmazeutischen Chemie zeigen . Es wurde berichtet, dass sie über ein breites Spektrum an therapeutischen Eigenschaften verfügen, die vielfältige Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft finden .
Organische Synthese
Die Struktur der Verbindung enthält einen Oxazolring, eine fünf-gliedrige heterocyclische Einheit, die häufig in verschiedenen bioaktiven Naturprodukten und Pharmazeutika vorkommt. Diese Eigenschaft könnte sie zu einem wertvollen Baustein oder Zwischenprodukt für die Synthese komplexerer Moleküle mit potenzieller biologischer Aktivität machen.
Evaluierung der Antikrebsaktivität
Oxazolderivate wurden auf ihre Antikrebsaktivitäten hin untersucht . Der MTT-Test, der lebende Zellen quantifiziert, indem die Aktivität von mitochondrialen Enzymen gemessen wird, wurde verwendet, um die Antikrebsaktivitäten dieser Verbindungen zu bewerten .
In-vitro- antimikrobielle Aktivität
Einige Oxazolderivate wurden synthetisiert und auf ihre in-vitro- antimikrobielle Aktivität getestet . Eine LC-MS-Analyse dieser Verbindungen wurde durchgeführt, um ihre Wirksamkeit zu bestimmen .
Anwendungen in der Materialwissenschaft
Thiophenderivate haben Anwendungen in der Materialwissenschaft gefunden . Ihre einzigartigen Eigenschaften machen sie für den Einsatz in verschiedenen industriellen Anwendungen geeignet .
Wirkmechanismus
Target of Action
The compound contains an oxazole ring, which is a heterocyclic compound consisting of an oxygen and a nitrogen. Oxazole derivatives have been known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, some oxazole derivatives can inhibit enzymes, thereby altering cellular processes .
Biochemical Pathways
Again, the specific pathways affected would depend on the target of the compound. Oxazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
The molecular and cellular effects would be determined by the compound’s mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .
Eigenschaften
IUPAC Name |
5-(3,4-dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-6(2)11-14-9(5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYVRFMQSGQKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192778 | |
| Record name | 5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-52-1 | |
| Record name | 5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,4-dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)

![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)



![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)

